Sodium sozoiodolate Sodium sozoiodolate A diagnostic aid.

Brand Name: Vulcanchem
CAS No.: 515-44-6
VCID: VC20766978
InChI: InChI=1S/C6H4I2O4S.Na/c7-4-1-3(13(10,11)12)2-5(8)6(4)9;/h1-2,9H,(H,10,11,12);/q;+1/p-1
SMILES: C1=C(C=C(C(=C1I)O)I)S(=O)(=O)[O-].[Na+]
Molecular Formula: C6H3I2NaO4S
Molecular Weight: 447.95 g/mol

Sodium sozoiodolate

CAS No.: 515-44-6

Cat. No.: VC20766978

Molecular Formula: C6H3I2NaO4S

Molecular Weight: 447.95 g/mol

* For research use only. Not for human or veterinary use.

Sodium sozoiodolate - 515-44-6

Specification

CAS No. 515-44-6
Molecular Formula C6H3I2NaO4S
Molecular Weight 447.95 g/mol
IUPAC Name sodium;4-hydroxy-3,5-diiodobenzenesulfonate
Standard InChI InChI=1S/C6H4I2O4S.Na/c7-4-1-3(13(10,11)12)2-5(8)6(4)9;/h1-2,9H,(H,10,11,12);/q;+1/p-1
Standard InChI Key OOYFHBACQBVLGC-UHFFFAOYSA-M
SMILES C1=C(C=C(C(=C1I)O)I)S(=O)(=O)[O-].[Na+]
Canonical SMILES C1=C(C=C(C(=C1I)O)I)S(=O)(=O)[O-].[Na+]

Introduction

Sodium sozoiodolate (CAS No. 515-44-6) is a synthetic organic compound with the systematic name sodium 4-hydroxy-3,5-diiodobenzenesulphonate. Its molecular formula is C6H3I2NaO4S\text{C}_6\text{H}_3\text{I}_2\text{NaO}_4\text{S}, and it has a molecular weight of 447.95 g/mol. This iodinated aromatic sulfonate derivative is characterized by its white crystalline solid form and stability under standard storage conditions.

Synthesis

Sodium sozoiodolate is synthesized via a two-step process:

  • Iodination: Phenolic precursors undergo iodination to introduce iodine atoms at specific ring positions.

  • Sulfonation: The iodinated intermediate is treated with sulfonating agents (e.g., sulfuric acid) to attach the sulfonate group, followed by neutralization with sodium hydroxide.

This method ensures high purity and yield, critical for pharmaceutical applications.

Applications and Biological Activity

Sodium sozoiodolate has demonstrated antimicrobial properties in preclinical studies, particularly against Gram-positive bacteria. Its mechanisms include:

  • Disruption of bacterial cell membranes via iodinated aromatic interactions.

  • Inhibition of enzymatic pathways critical for microbial survival.

Recent research highlights its potential as:

  • A topical antiseptic for wound care.

  • A disinfectant in medical device coatings.

  • A precursor for iodinated contrast agents in imaging.

Antimicrobial Efficacy

  • In vitro studies show a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus.

  • Synergistic effects observed with silver nanoparticles, enhancing bactericidal activity by 40% in biofilm models.

Toxicological Profile

  • Low acute toxicity (LD₅₀ > 2,000 mg/kg in rodent models).

  • No mutagenic effects reported in Ames tests.

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